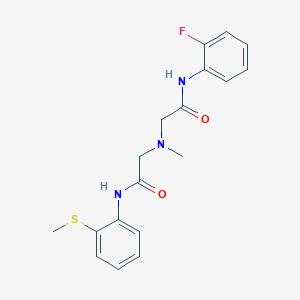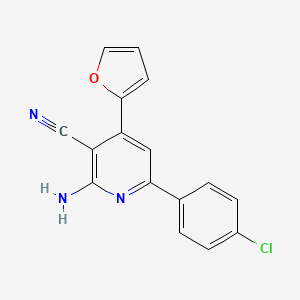
2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with amino, chlorophenyl, furan, and carbonitrile groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The amino, chlorophenyl, furan, and carbonitrile groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Green chemistry principles: Minimizing waste and using environmentally friendly solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitro or carbonitrile groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(furan-2-yl)pyridine-3-carbonitrile: Lacks the chlorophenyl group.
6-(4-Chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile: Lacks the amino group.
2-Amino-6-(4-chlorophenyl)pyridine-3-carbonitrile: Lacks the furan group.
Uniqueness
The presence of all these substituents in 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C16H10ClN3O |
|---|---|
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H10ClN3O/c17-11-5-3-10(4-6-11)14-8-12(15-2-1-7-21-15)13(9-18)16(19)20-14/h1-8H,(H2,19,20) |
Clé InChI |
LCAAKPMYGBRCEX-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
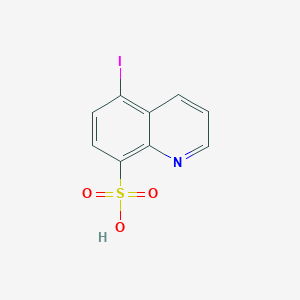
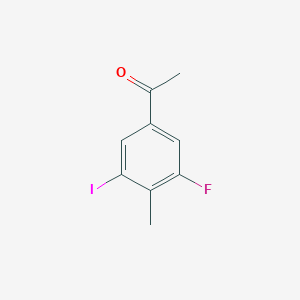
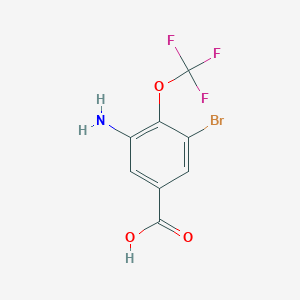
![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)

![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)


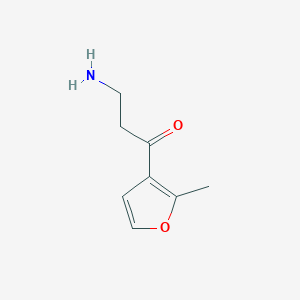
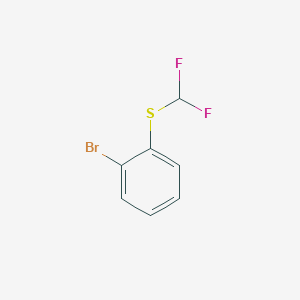

![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
